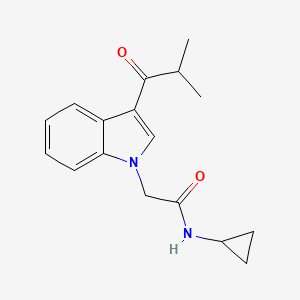![molecular formula C15H14Cl2N2O3S B5984955 N-(3,5-dichlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5984955.png)
N-(3,5-dichlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(3,5-dichlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide, commonly known as DMSO2-NCX 4040, is a chemical compound that has been extensively studied for its potential therapeutic applications. This compound is a derivative of sulfonylurea and is known to have anti-inflammatory, anti-oxidant and anti-thrombotic properties.
Mécanisme D'action
The mechanism of action of DMSO2-NCX 4040 is not fully understood. However, it is believed to exert its therapeutic effects by inhibiting the production of reactive oxygen species (ROS) and reducing inflammation. It has also been found to inhibit the activation of platelets, which plays a crucial role in the formation of blood clots.
Biochemical and Physiological Effects
DMSO2-NCX 4040 has been found to have several biochemical and physiological effects. It has been found to reduce oxidative stress, inflammation, and platelet activation. It has also been found to improve endothelial function, which plays a crucial role in maintaining cardiovascular health.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using DMSO2-NCX 4040 in lab experiments is its potential therapeutic applications in various diseases. It has also been found to have minimal toxicity, making it a safe compound to use in lab experiments. However, one of the limitations of using DMSO2-NCX 4040 is its limited solubility in water, which may affect its bioavailability and pharmacokinetics.
Orientations Futures
There are several future directions for the research on DMSO2-NCX 4040. One of the potential areas of research is its potential therapeutic applications in cancer. It has been found to have anti-inflammatory and anti-oxidant properties, which may make it a potential candidate for the treatment of cancer. Another potential area of research is its potential use in combination therapy with other drugs for the treatment of cardiovascular diseases and diabetes. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of DMSO2-NCX 4040.
Conclusion
DMSO2-NCX 4040 is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been found to have anti-inflammatory, anti-oxidant, and anti-thrombotic properties that make it a potential candidate for the treatment of various diseases. Further studies are needed to fully understand the mechanism of action and potential therapeutic applications of DMSO2-NCX 4040.
Méthodes De Synthèse
DMSO2-NCX 4040 can be synthesized by reacting 3,5-dichloroaniline with methylsulfonyl chloride to form N-(3,5-dichlorophenyl)-methylsulfonyl chloride. The resulting compound is then reacted with 4-aminobenzamide to form DMSO2-NCX 4040.
Applications De Recherche Scientifique
DMSO2-NCX 4040 has been extensively studied for its potential therapeutic applications in various diseases such as cardiovascular diseases, diabetes, and cancer. It has been found to have anti-inflammatory, anti-oxidant, and anti-thrombotic properties that make it a potential candidate for the treatment of these diseases. It has also been found to have a protective effect on the cardiovascular system by reducing oxidative stress and inflammation.
Propriétés
IUPAC Name |
N-(3,5-dichlorophenyl)-4-[methyl(methylsulfonyl)amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N2O3S/c1-19(23(2,21)22)14-5-3-10(4-6-14)15(20)18-13-8-11(16)7-12(17)9-13/h3-9H,1-2H3,(H,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XWILJKUUGYZGSK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=C(C=C1)C(=O)NC2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-{2-[(1,2-dimethylpropylidene)hydrazono]-4-hydroxy-2,5-dihydro-1,3-thiazol-5-yl}-N-phenylacetamide](/img/structure/B5984875.png)

![3-methyl-2-[5-(2-methyltetrahydro-2-furanyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5984887.png)
![N-[1-(3-phenylpropyl)-3-piperidinyl]-4-pentenamide](/img/structure/B5984892.png)
methyl]thio}-2,5-dioxo-1-pyrrolidinyl)benzoic acid](/img/structure/B5984904.png)
![2-cyclopropyl-N-[1-phenyl-3-(1H-1,2,4-triazol-1-yl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B5984913.png)
![N-({[2-(1-naphthyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-2-furamide](/img/structure/B5984920.png)
![(1-{[5-(4-morpholinylmethyl)-1H-tetrazol-1-yl]acetyl}-3-piperidinyl)(2-thienyl)methanone](/img/structure/B5984923.png)

![2-[2-(1H-indol-3-yl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5984948.png)
![N-{[2-(3-hydroxy-1-piperidinyl)-3-pyridinyl]methyl}-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B5984963.png)
![2-(2-methoxyphenyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5984973.png)

![1-[3-(1,3-benzodioxol-5-yl)-1-benzyl-1H-pyrazol-4-yl]-N-methyl-N-(tetrahydro-2H-pyran-2-ylmethyl)methanamine](/img/structure/B5984994.png)
